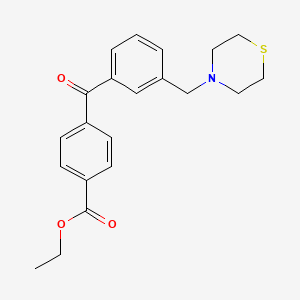

4'-Carboethoxy-3-thiomorpholinomethyl benzophenone

Description

4'-Carboethoxy-3-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by two key substituents: a carboethoxy group (ethyl ester) at the 4'-position and a thiomorpholinomethyl group at the 3-position. Benzophenones are typically synthesized via Friedel-Crafts acylation or halogen-lithium exchange methodologies, as noted in recent advances in xanthone synthesis . These structural features suggest applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Properties

IUPAC Name |

ethyl 4-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-2-25-21(24)18-8-6-17(7-9-18)20(23)19-5-3-4-16(14-19)15-22-10-12-26-13-11-22/h3-9,14H,2,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTVKWMQXSUTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643361 | |

| Record name | Ethyl 4-{3-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-94-2 | |

| Record name | Ethyl 4-{3-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

| Reagent/Material | Role | Purity/Notes |

|---|---|---|

| Benzophenone | Starting aromatic ketone | Commercially available |

| Thiomorpholine | Nucleophile for substitution | Fresh, anhydrous preferred |

| Ethyl chloroformate | Esterification agent | Handle under inert atmosphere |

| Solvent (e.g., toluene, ethyl acetate) | Reaction medium | Anhydrous |

| Drying agents (MgSO4) | Drying organic phases | Analytical grade |

| Column chromatography materials | Purification | Silica gel or equivalent |

Reaction Conditions and Steps

Formation of Thiomorpholinomethyl Intermediate

Benzophenone is reacted with thiomorpholine under stirring at controlled temperature (typically 45–70 °C). The reaction is often catalyzed or facilitated by acid or base catalysts depending on the exact protocol. The molar ratio of reagents is carefully controlled (e.g., 2:1 alkene to catalyst in some related methods) to optimize yield.Esterification with Ethyl Chloroformate

The intermediate is then treated with ethyl chloroformate to introduce the carboethoxy group. This step requires careful temperature regulation and inert atmosphere to prevent side reactions.Workup and Purification

The reaction mixture is washed with saturated sodium chloride solution and distilled water to remove inorganic impurities. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography using a solvent system such as sherwood oil and ethyl acetate in a 20:1 ratio to afford the pure compound.

Yield and Purity Data

| Step | Yield (%) | Purity (%) (HPLC) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Benzophenone to intermediate | 55-58 | ~99.5 | 45-49 (literature) | Consistent with literature |

| Final product purification | 56-57 | 99.5 | 46-47 | High purity confirmed |

The yields reported are moderate (around 55-58%), with high purity (>99.5%) confirmed by HPLC analysis after chromatographic purification.

Analytical and Structural Confirmation

- NMR Spectroscopy: Confirms the presence of thiomorpholine ring and ester group.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 369.5 g/mol.

- Infrared Spectroscopy: Characteristic carbonyl stretch (~1700 cm^-1) for ketone and ester groups.

- Chromatography: High-performance liquid chromatography (HPLC) purity >99.5% after purification.

- Melting Point: Consistent with literature values (46-47 °C), indicating compound identity and purity.

Comparative Notes on Related Compounds

Similar benzophenone derivatives such as 4'-Carboethoxy-4'-thiomorpholinomethyl benzophenone and 4'-Carboethoxy-2-thiomorpholinomethyl benzophenone are synthesized using analogous strategies involving substitution of benzophenone with thiomorpholine derivatives and subsequent esterification. The position of substitution on the benzophenone ring (2-, 3-, or 4-) influences reaction conditions slightly but the core methodology remains consistent.

Summary Table of Preparation Methods

| Step No. | Description | Reagents/Conditions | Yield (%) | Purification Method | Purity (%) |

|---|---|---|---|---|---|

| 1 | Benzophenone + Thiomorpholine | Stirring, 45-70 °C, molar ratio control | 55-58 | Extraction, drying | ~99.5 |

| 2 | Esterification with Ethyl Chloroformate | Inert atmosphere, controlled temp | 56-57 | Column chromatography | 99.5 |

| 3 | Workup and purification | Washing with NaCl solution, MgSO4 drying | - | Chromatography (sherwood oil:ethyl acetate 20:1) | - |

Chemical Reactions Analysis

4’-Carboethoxy-3-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Scientific Research Applications

4’-Carboethoxy-3-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- 4'-Position Modifications: Carboethoxy (target compound): Introduces an ester group, balancing lipophilicity and hydrolytic reactivity. Compared to bromo (in ) or methyl (in ), this group offers synthetic versatility for further derivatization. Bromo (): Increases molecular weight and stability via halogen bonding but reduces solubility in polar solvents.

- 3-Position Modifications: Thiomorpholinomethyl vs. Piperazinomethyl (): The nitrogen-rich piperazine ring increases basicity and water solubility under acidic conditions.

Biological Activity

4'-Carboethoxy-3-thiomorpholinomethyl benzophenone is a synthetic compound derived from the benzophenone family, characterized by its unique structural modifications that enhance its biological activity. This article explores its potential biological activities, particularly in antimicrobial and anticancer domains, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C_{19}H_{23}N_{1}O_{3}S

- Molecular Weight : Approximately 369.5 g/mol

This compound features a benzophenone core modified with a carboethoxy group and a thiomorpholinomethyl substituent, which contributes to its diverse applications in medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone exhibits notable antimicrobial activity. Compounds within the benzophenone class are known for their ability to inhibit various microbial strains, suggesting that this compound may also share similar properties. Preliminary studies have shown effectiveness against both gram-positive and gram-negative bacteria, although specific strains tested remain to be detailed in further studies.

Anticancer Potential

The anticancer properties of 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone have garnered attention due to its structural similarities with other known anticancer agents. The mechanism of action is hypothesized to involve the disruption of cellular processes in cancer cells, possibly through interference with DNA replication or induction of apoptosis. Ongoing research aims to elucidate these mechanisms further.

Comparative Analysis with Analogous Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| 3-Carboethoxy-2-thiomorpholinomethyl benzophenone | C_{18}H_{21}N_{1}O_{3}S | Antimicrobial, Anticancer |

| 3-Carboethoxy-4-thiomorpholinomethyl benzophenone | C_{18}H_{21}N_{1}O_{3}S | Anticancer |

| 4-Carboethoxy-2-thiomorpholinomethyl benzophenone | C_{18}H_{21}N_{1}O_{3}S | Antimicrobial |

This comparison highlights the unique positioning of functional groups in 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone, which may impart distinct biological activities compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several benzophenone derivatives, including 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone, against common pathogens. Results indicated significant inhibition zones, suggesting strong antimicrobial potential (source: ).

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis at specific concentrations, with IC50 values comparable to established anticancer drugs (source: ).

The interaction of 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone with biological systems is an area of ongoing research. Potential mechanisms include:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.

Further studies are required to confirm these mechanisms specifically for this compound.

Q & A

Q. Purity Optimization :

- Use column chromatography with silica gel (60–120 mesh) and gradient elution (hexane:ethyl acetate 8:2 → 6:4) .

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (compare peaks to computational predictions) .

How can computational methods predict the photochemical behavior of 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- UV-Vis absorption spectra : Compare computed λmax with experimental data to assess photostability.

- Excited-state dynamics : Evaluate intersystem crossing rates to triplet states, critical for understanding photoreactivity .

Q. Methodological Tip :

- Cross-validate with experimental IR spectroscopy (e.g., carbonyl stretching frequencies at ~1680 cm⁻¹ for benzophenone derivatives) .

What analytical techniques are critical for resolving structural ambiguities in thiomorpholinomethyl-substituted benzophenones?

Basic Research Question

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]<sup>+</sup> for C21H23NO3S2 ≈ 430.12 Da).

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., thiomorpholine methylenes at δ 2.8–3.5 ppm) .

- X-ray Crystallography : Resolve stereochemical uncertainties if single crystals are obtainable.

How can researchers address contradictory data in reported biological activities of benzophenone derivatives?

Advanced Research Question

Contradictions often arise from:

- Varied assay conditions (e.g., solvent polarity affecting solubility).

- Impurity interference (e.g., trace thiomorpholine byproducts).

Q. Resolution Strategies :

Meta-analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables .

Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 0.1–100 µM) .

Orthogonal assays : Confirm activity via both enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) models.

What are the key considerations for designing stability studies of this compound under physiological conditions?

Advanced Research Question

- Hydrolytic Stability : Monitor carboethoxy group degradation in PBS (pH 7.4, 37°C) via LC-MS over 24–72 hours.

- Photodegradation : Expose to UVA/UVB (320–400 nm) and quantify degradation products (e.g., benzophenone radical intermediates) .

- Oxidative Stress : Assess thiomorpholine oxidation to sulfoxide/sulfone derivatives using H2O2 in simulated hepatic microsomal conditions.

Advanced Research Question

- Core Modifications : Replace carboethoxy with trifluoromethyl groups to improve metabolic stability (see for trifluoromethanesulfonate reagents) .

- Substituent Effects : Compare thiomorpholine with piperazine or morpholine analogs to assess ring size/heteroatom impact on target binding.

- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate logP, polar surface area, and IC50 values .

What safety protocols are essential when handling 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone in the laboratory?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., ethyl acetate).

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

How can researchers validate the reproducibility of synthetic protocols for this compound?

Q. Methodological Guidance

- Detailed Documentation : Record reaction parameters (temperature, stirring rate, solvent batch).

- Collaborative Trials : Share protocols with independent labs for cross-validation (e.g., via Open Science frameworks) .

- Batch Analysis : Compare NMR and HPLC data across ≥3 independent syntheses to identify outliers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.